2-Ethoxy-4,6-dinitrophenol
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Overview
Description
2-Ethoxy-4,6-dinitrophenol is an organic compound with the molecular formula C₉H₁₀N₂O₆. It is a member of the dinitrophenol family, which is known for its applications in various fields, including agriculture and industry. This compound is characterized by the presence of two nitro groups (-NO₂) and an ethoxy group (-OCH₂CH₃) attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6-dinitrophenol typically involves the nitration of 2-ethoxyphenol. The process begins with the ethylation of phenol to form 2-ethoxyphenol. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure the selective introduction of nitro groups at the 4 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,6-dinitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide and other strong bases.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols.
Reduction: 2-Ethoxy-4,6-diaminophenol.
Oxidation: Quinones.
Scientific Research Applications
2-Ethoxy-4,6-dinitrophenol has several applications in scientific research:
Mechanism of Action
2-Ethoxy-4,6-dinitrophenol acts as a protonophore, disrupting the proton gradient across biological membranes. This uncouples oxidative phosphorylation in mitochondria, leading to a decrease in ATP production and an increase in metabolic rate . The compound targets the mitochondrial membrane, allowing protons to bypass the ATP synthase enzyme, thereby collapsing the proton motive force .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares similar uncoupling properties but lacks the ethoxy group.
2,6-Dinitrophenol: Similar structure but different positioning of nitro groups.
Dinoseb: Another dinitrophenol derivative used as a herbicide.
Uniqueness
2-Ethoxy-4,6-dinitrophenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its effectiveness and safety profile compared to other dinitrophenol compounds .
Properties
CAS No. |
89563-24-6 |
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Molecular Formula |
C8H8N2O6 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
2-ethoxy-4,6-dinitrophenol |
InChI |
InChI=1S/C8H8N2O6/c1-2-16-7-4-5(9(12)13)3-6(8(7)11)10(14)15/h3-4,11H,2H2,1H3 |
InChI Key |
AOWXSXDTSFEHMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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